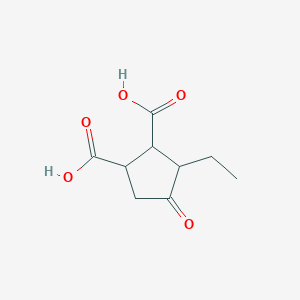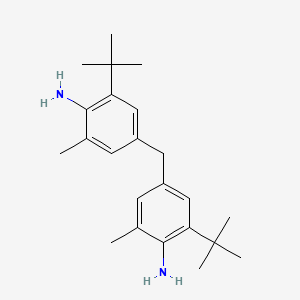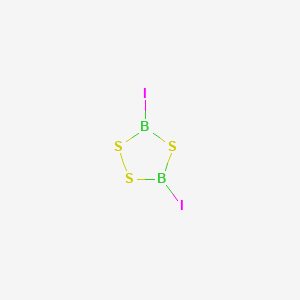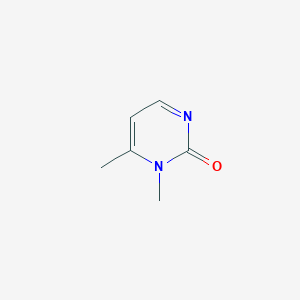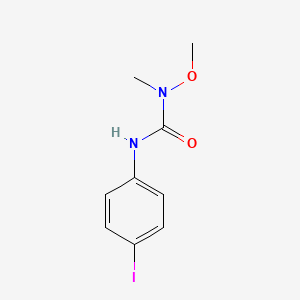
N'-(4-Iodophenyl)-N-methoxy-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Iodophenyl)-N-methoxy-N-methylurea is an organic compound belonging to the class of phenylureas It is characterized by the presence of an iodophenyl group, a methoxy group, and a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Iodophenyl)-N-methoxy-N-methylurea typically involves the reaction of 4-iodoaniline with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Iodoaniline+Methyl Isocyanate→N’-(4-Iodophenyl)-N-methoxy-N-methylurea
Industrial Production Methods
Industrial production of N’-(4-Iodophenyl)-N-methoxy-N-methylurea involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Iodophenyl)-N-methoxy-N-methylurea undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other functional groups using reagents such as phenylboronic acid in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution: Phenylboronic acid, palladium catalyst, and suitable solvents.
Oxidation: Oxidizing agents such as lead dioxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Substitution: Formation of biphenyl derivatives.
Oxidation: Formation of oxidized phenylurea derivatives.
Reduction: Formation of reduced phenylurea derivatives.
Scientific Research Applications
N’-(4-Iodophenyl)-N-methoxy-N-methylurea has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N’-(4-Iodophenyl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N’-(4-iodophenyl)urea
- N-(4-iodophenyl)-β-alanine derivatives
- N-4-iodophenyl-N′-2-chloroethylurea
Uniqueness
N’-(4-Iodophenyl)-N-methoxy-N-methylurea is unique due to the presence of both methoxy and methylurea groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
13347-23-4 |
|---|---|
Molecular Formula |
C9H11IN2O2 |
Molecular Weight |
306.10 g/mol |
IUPAC Name |
3-(4-iodophenyl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C9H11IN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) |
InChI Key |
AMRYXLSMDJYEMP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=CC=C(C=C1)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


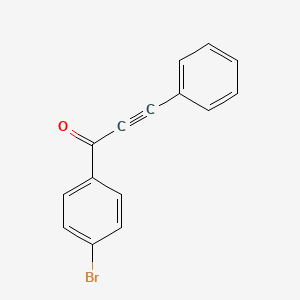
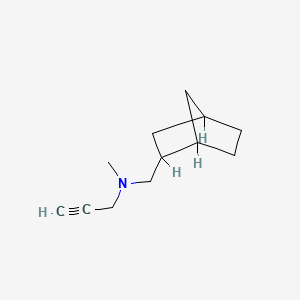
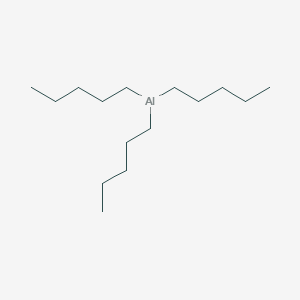
![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
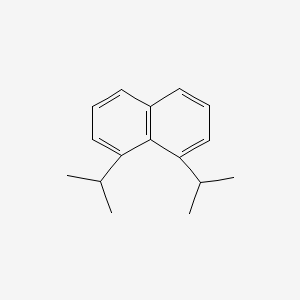
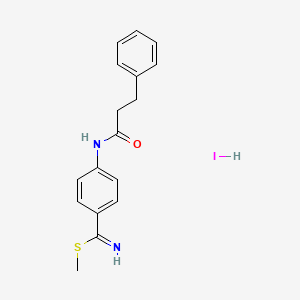

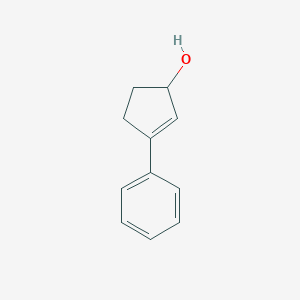
![2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2-methyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14710616.png)
